
Diethyl (4-ethenylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethoxyphosphinyl)styrene is an organic compound characterized by the presence of a styrene backbone with a diethoxyphosphinyl group attached to the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxyphosphinyl)styrene typically involves the reaction of 4-bromostyrene with diethyl phosphite in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of 4-(Diethoxyphosphinyl)styrene can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Diethoxyphosphinyl)styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to a phosphine group.
Substitution: The styrene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Typical conditions involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted styrene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Diethoxyphosphinyl)styrene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of phosphorus-containing polymers, which have unique flame-retardant properties.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is employed in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 4-(Diethoxyphosphinyl)styrene exerts its effects is primarily through its ability to participate in polymerization reactions. The diethoxyphosphinyl group can interact with various molecular targets, facilitating the formation of stable bonds and enhancing the properties of the resulting polymers. The compound’s unique structure allows it to engage in specific pathways, leading to the formation of materials with desired characteristics.
Comparación Con Compuestos Similares
- 4-(Diphenylphosphino)styrene
- 4-(Dimethylphosphino)styrene
- 4-(Diethylphosphino)styrene
Comparison: 4-(Diethoxyphosphinyl)styrene is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical properties compared to its analogs. For instance, the diethoxyphosphinyl group provides better solubility and stability, making it more suitable for certain applications in polymer chemistry and materials science. Additionally, the compound’s ability to undergo a variety of chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Propiedades
Número CAS |
48153-00-0 |
|---|---|
Fórmula molecular |
C12H17O3P |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-4-ethenylbenzene |
InChI |
InChI=1S/C12H17O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h4,7-10H,1,5-6H2,2-3H3 |
Clave InChI |
LQTIVTNGLULVOD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)C=C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


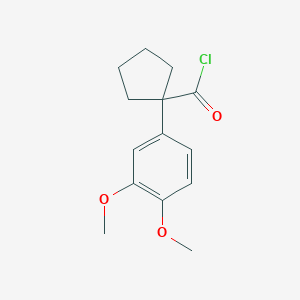
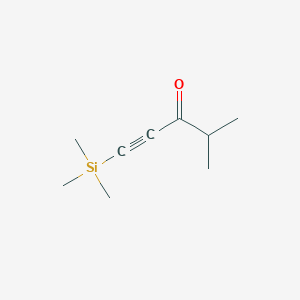
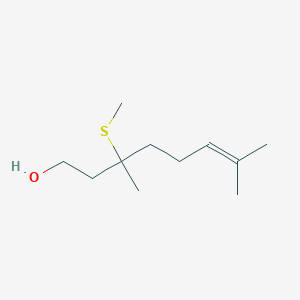
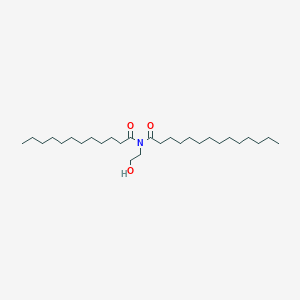
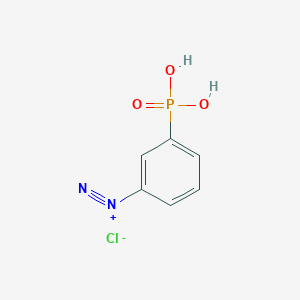

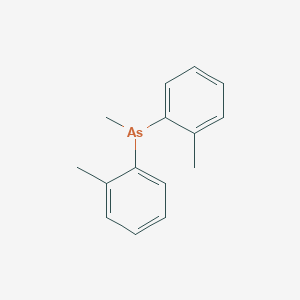
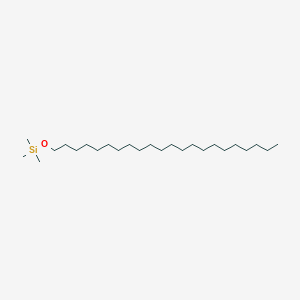
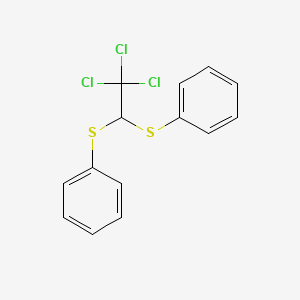
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
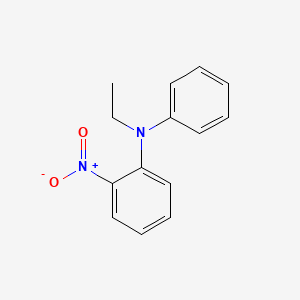
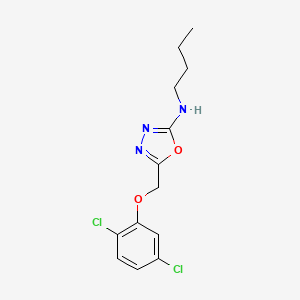

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
